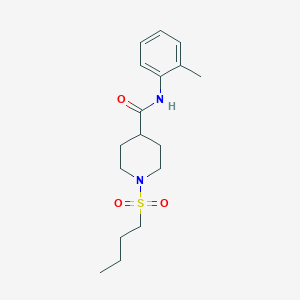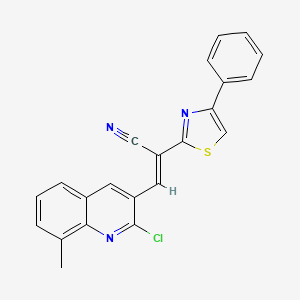
1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions using butylsulfonyl chloride and a base such as triethylamine.
Attachment of 2-Methylphenyl Group: The 2-methylphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of Carboxamide Group: The carboxamide group is introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide
- 1-butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide
- 1-butylsulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-butylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-4-13-23(21,22)19-11-9-15(10-12-19)17(20)18-16-8-6-5-7-14(16)2/h5-8,15H,3-4,9-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVPXMSZJGPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-furoyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5469670.png)
![methyl 4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5469676.png)
![2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide](/img/structure/B5469682.png)
![N-methyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5469688.png)
![ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5469696.png)
![3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile](/img/structure/B5469705.png)
![(E)-3-[(4-fluorophenyl)methylamino]-1-pyridin-3-ylbut-2-en-1-one](/img/structure/B5469712.png)
![2-methoxy-N-methyl-5-({[4-(4-pyridinylmethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5469718.png)
![7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5469727.png)
![4-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5469733.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-N-ethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5469734.png)
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5469739.png)

![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5469765.png)
